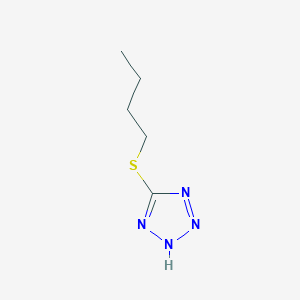
1-(3-Chloro-3-methylcyclobutyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-3-methylcyclobutyl)ethanone is an organic compound with the molecular formula C7H11ClO It is a cyclobutyl ketone derivative, characterized by the presence of a chlorine atom and a methyl group on the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-3-methylcyclobutyl)ethanone typically involves the chlorination of cyclobutylmethyl ketone derivatives. One common method includes the use of metal catalysts such as aluminum chloride (AlCl3) in the presence of chlorine gas. The reaction is carried out under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-3-methylcyclobutyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-3-methylcyclobutyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-3-methylcyclobutyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
- 1-(3-Ethylcyclobutyl)ethanone
- 1-(3-Methylcyclobutyl)ethanone
- 1-(3-Chlorocyclobutyl)ethanone
Comparison: 1-(3-Chloro-3-methylcyclobutyl)ethanone is unique due to the presence of both a chlorine atom and a methyl group on the cyclobutane ring. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the chlorine atom increases the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H11ClO |
|---|---|
Molecular Weight |
146.61 g/mol |
IUPAC Name |
1-(3-chloro-3-methylcyclobutyl)ethanone |
InChI |
InChI=1S/C7H11ClO/c1-5(9)6-3-7(2,8)4-6/h6H,3-4H2,1-2H3 |
InChI Key |
HWZHEWLCCZGBCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C1)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7a-Ethoxy-6-methyl-2,3,5,7a-tetrahydrofuro[2,3-b]pyridine-3a(4H)-carbonitrile](/img/structure/B13810005.png)


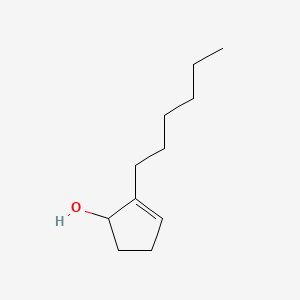
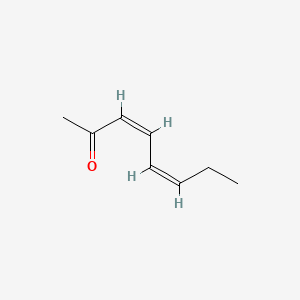
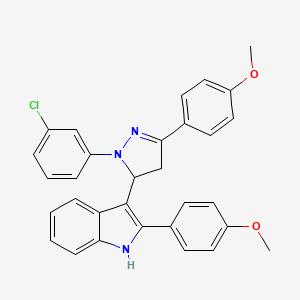
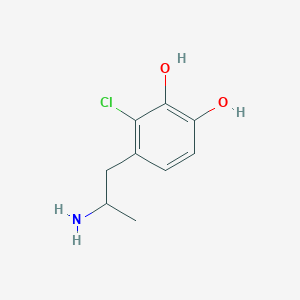

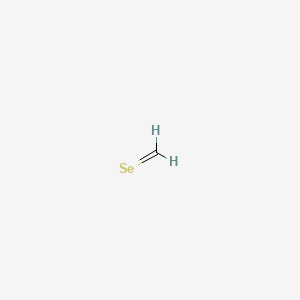
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
